2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Description

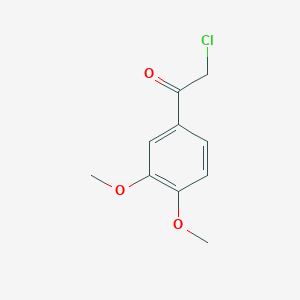

Chemical Structure: 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone (C${10}$H${11}$ClO$_3$, MW: 214.65) features a chloroacetophenone backbone with methoxy groups at the 3- and 4-positions of the aromatic ring. The electron-donating methoxy groups enhance the compound's stability and influence its reactivity in electrophilic substitutions or biocatalytic transformations.

Synthesis: It can be synthesized via Friedel-Crafts acylation of 3,4-dimethoxybenzene (veratrole) with chloroacetyl chloride in the presence of a Lewis acid catalyst . Alternatively, brominated analogs (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) are prepared by brominating acetoveratrone in chloroform, followed by halogen exchange .

Applications: This compound serves as a key intermediate in synthesizing bioactive molecules, such as thiazole derivatives for prion disease therapeutics (e.g., [4-(3,4-dimethoxyphenyl)-thiazol-2-yl]amine derivatives, synthesized in 92% yield) .

Properties

IUPAC Name |

2-chloro-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJPPQEPIPTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485153 | |

| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-92-7 | |

| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Substitution: Formation of amides, thioethers, or other substituted derivatives.

Reduction: Formation of 2-chloro-1-(3,4-dimethoxyphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Position and Key Properties

Key Observations :

- Electron-Donating Groups (e.g., OCH$_3$): Enhance electrophilic substitution rates. The 3,4-dimethoxy derivative exhibits higher reactivity in biocatalysis (e.g., conversion to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in DESs) compared to mono-substituted analogs .

- Electron-Withdrawing Groups (e.g., NO$_2$): Reduce ring electron density, favoring nucleophilic attacks at the carbonyl group .

- Positional Isomerism : 2,4-Dimethoxy derivatives show distinct reactivity in chalcone synthesis compared to 3,4-substituted analogs due to steric and electronic differences .

Reactivity in Organic Transformations

Biocatalysis :

- 3,4-Dimethoxy Substrate: Efficiently converted to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using recombinant E. coli in choline acetate (ChAc)-based deep eutectic solvents (DESs) with 90% yield .

- Difluorophenyl Analog: Higher stereoselectivity (S-configuration) compared to non-fluorinated analogs, attributed to fluorine's electron-withdrawing effects .

Darzens Condensation :

- 2-Chloro-1-(4-methoxyphenyl)ethanone reacts with nitrobenzaldehyde to form trans-oxiranes in quantitative yields, whereas 3-nitro derivatives require harsher conditions .

Friedel-Crafts Acylation :

- 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation with 38% yield, lower than 3,4-dimethoxy derivatives due to steric hindrance from hydroxyl groups .

Physical and Spectral Properties

Table 2: Spectral and Physical Data

Biological Activity

Overview

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is characterized by a chlorinated acetophenone structure where the phenyl ring has two methoxy substituents at the 3 and 4 positions. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Target Enzyme

The primary biological target of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2) . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

The compound acts as a specific inhibitor of hCE-2, which may affect the metabolism of other compounds processed by this enzyme. This inhibition can lead to altered pharmacokinetics and dynamics of co-administered drugs, enhancing or diminishing their effects.

Pharmacokinetics

Given its lipophilic nature, 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is expected to exhibit good bioavailability. Its absorption and distribution characteristics are likely influenced by its chemical structure, which allows it to interact effectively with biological membranes.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The presence of the chloro and methoxy groups enhances its interaction with biological targets involved in cancer cell proliferation. For instance, related compounds have demonstrated significant inhibition of cancer cell lines in vitro, indicating a potential for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Specific inhibition of human carboxylesterase-2 (hCE-2) |

Detailed Research Findings

- Antimicrobial Studies : A study highlighted that compounds with similar structural motifs exhibited significant antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like chlorine may enhance this effect by increasing the electrophilicity of the compound.

- Anticancer Evaluation : In vitro assays have shown that derivatives of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can inhibit the growth of cancer cell lines at low micromolar concentrations. These studies suggest mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Interaction : The inhibitory effect on hCE-2 was confirmed through kinetic studies which demonstrated that 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone competes with natural substrates for binding to the enzyme.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.